Cas no 88599-32-0 (ethyl 2-(carbamoyloxy)benzoate)

ethyl 2-(carbamoyloxy)benzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid,2-[(aminocarbonyl)oxy]-, ethyl ester
- Benzoic acid, 2-((aminocarbonyl)oxy)-, ethyl ester
- ethyl 2-carbamoyloxybenzoate
- ethyl 2-(carbamoyloxy)benzoate
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- MDL: MFCD00877779
ethyl 2-(carbamoyloxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B126620-100mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 100mg |
$ 230.00 | 2022-06-07 | ||
Enamine | EN300-253077-0.05g |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95.0% | 0.05g |
$113.0 | 2025-02-19 | |
TRC | B126620-10mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P01C3AX-50mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 50mg |
$410.00 | 2024-04-20 | |
1PlusChem | 1P01C3AX-250mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 250mg |
$348.00 | 2023-12-15 | |
Aaron | AR01C3J9-50mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 50mg |
$399.00 | 2025-02-09 | |
Enamine | EN300-253077-10g |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 10g |
$2089.0 | 2023-09-14 | |
Aaron | AR01C3J9-500mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 500mg |
$2139.00 | 2024-07-18 | |
A2B Chem LLC | AW42969-50mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 50mg |
$154.00 | 2024-04-19 | |
A2B Chem LLC | AW42969-1mg |
ethyl 2-(carbamoyloxy)benzoate |
88599-32-0 | 95% | 1mg |
$65.00 | 2024-04-19 |
ethyl 2-(carbamoyloxy)benzoate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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5. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
ethyl 2-(carbamoyloxy)benzoateに関する追加情報
Ethyl 2-(Carbamoyloxy)benzoate (CAS No. 88599-32-0): An Overview of Its Structure, Properties, and Applications
Ethyl 2-(carbamoyloxy)benzoate, with the CAS number 88599-32-0, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical sciences. This compound is characterized by its unique molecular structure and diverse applications, ranging from synthetic intermediates to potential therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding ethyl 2-(carbamoyloxy)benzoate.
The molecular formula of ethyl 2-(carbamoyloxy)benzoate is C10H11NO4, and its molecular weight is approximately 209.19 g/mol. The compound features a benzoate moiety linked to an ethyl ester group, with a carbamoyloxy functional group attached to the benzene ring. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it a valuable compound in various scientific and industrial applications.
In terms of physical properties, ethyl 2-(carbamoyloxy)benzoate is a white crystalline solid at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits a melting point of around 105-107°C and a boiling point of approximately 300°C at atmospheric pressure. These properties make it suitable for use in both laboratory-scale experiments and industrial processes.
The synthesis of ethyl 2-(carbamoyloxy)benzoate can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl salicylate intermediate is then treated with ammonia or an amine derivative to form the desired carbamoyloxy product. Another method involves the esterification of 2-carbamoyloxybenzoic acid with ethanol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
The versatility of ethyl 2-(carbamoyloxy)benzoate extends beyond its use as a synthetic intermediate. Recent research has explored its potential applications in pharmaceuticals and biotechnology. For instance, studies have shown that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them promising candidates for drug development. Additionally, the carbamoyloxy functional group can be modified to enhance the pharmacological activity or improve the solubility and bioavailability of the compound.
In the realm of medicinal chemistry, ethyl 2-(carbamoyloxy)benzoate has been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The ester linkage in ethyl 2-(carbamoyloxy)benzoate can be cleaved by esterases in vivo, releasing the active metabolite. This approach can improve drug delivery and reduce side effects associated with direct administration of the active compound.
Beyond pharmaceutical applications, ethyl 2-(carbamoyloxy)benzoate has found use in materials science and polymer chemistry. The compound can be incorporated into polymer matrices to impart specific functionalities such as UV protection or enhanced mechanical properties. Recent studies have demonstrated that incorporating this compound into polymeric coatings can improve their resistance to environmental degradation and enhance their performance in various industrial settings.
In conclusion, ethyl 2-(carbamoyloxy)benzoate (CAS No. 88599-32-0) is a multifaceted organic compound with a wide range of applications in chemistry, biology, and materials science. Its unique molecular structure and favorable physical properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses for this compound, it is likely that its importance will only continue to grow in the coming years.
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